Porphyrexide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

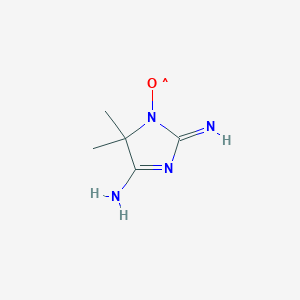

1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c1-5(2)3(6)8-4(7)9(5)10/h10H,1-2H3,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRJQOBNJNVLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC(=N)N1O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338583 | |

| Record name | 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54336-14-0 | |

| Record name | 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Pioneering Research of Porphyrexide

Genesis of Organic Nitroxide Chemistry

The journey into the world of nitroxide radicals began with inorganic compounds. The first known nitroxyl (B88944) radical, Frémy's salt (potassium nitrosodisulfonate), was discovered in the latter half of the 19th century. mdpi.com This inorganic radical set the stage for the exploration of its organic counterparts.

In a landmark achievement in 1901, Oskar Piloty and Graf Schwerin reported the synthesis and isolation of Porphyrexide. mdpi.comrsc.orgskku.edumetu.edu.tr Their work, a significant milestone in organic chemistry, involved the oxidation of a hydroxylamine (B1172632) precursor. gla.ac.uk This synthesis provided the first tangible evidence of a stable organic nitroxide radical, a concept that was novel and transformative for the understanding of chemical bonding and reactivity. skku.eduresearchgate.net Although initially, its true radical nature was not fully understood and was thought to be an oxoammonium species, its discovery opened a new chapter in chemistry. researchgate.net

This compound is recognized as the very first organic nitroxide to be identified. rsc.orgskku.edumetu.edu.tr This discovery was contemporaneous with Gomberg's work on the triphenylmethyl radical, another cornerstone in the history of radical chemistry. researchgate.net this compound's existence challenged the prevailing notions of valence and stability in organic molecules, demonstrating that organic compounds could possess an unpaired electron and still be isolable. rsc.orgskku.edu

Evolution of Stable Radical Chemistry and this compound's Early Contributions

The discovery of this compound was a critical early contribution to the burgeoning field of stable radical chemistry. rsc.org The term "stable radical" refers to radical species that can be handled and stored under ambient conditions without special precautions. rsc.org this compound, with its notable stability, served as an early and important example of this class of molecules. Its behavior, including its high oxidizing ability, was noted to be similar to that of Frémy's salt. researchgate.net However, the definitive confirmation of its radical identity through techniques like electron spin resonance (ESR) spectroscopy would come much later. rsc.org

The initial research on this compound and other early radicals laid the foundation for understanding the factors that contribute to radical stability. A key feature for the stability of many nitroxides is the absence of hydrogen atoms on the α-carbon atoms adjacent to the nitroxyl group, which prevents disproportionation reactions. mdpi.com

Subsequent Developments in Nitroxyl Synthesis by Wieland and Others

Following the pioneering work of Piloty and Schwerin, other chemists began to explore the synthesis of different types of nitroxide radicals. In 1914, Hermann Wieland and his colleagues successfully synthesized a nitroxide with two aryl groups attached to the nitrogen atom. rsc.orgperlego.com This expanded the known structural diversity of nitroxides.

The field saw further significant advancements decades later. In 1959, Lebedev and Kazarnovskii synthesized 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a highly stable and now widely used nitroxide. rsc.orgperlego.com This was followed by the synthesis of the non-cyclic di-tert-butylnitroxide by Hoffmann and Henderson in 1961. rsc.org These later developments, building on the foundational discovery of this compound, have led to a vast array of nitroxide radicals with diverse applications in chemistry, materials science, and biomedicine. rsc.org

Below is a table summarizing the key milestones in the early history of nitroxide chemistry:

| Year | Discovery/Synthesis | Researchers | Significance |

| 1845 | First nitroxide radical (inorganic), Frémy's salt | E. Frémy | Laid the groundwork for nitroxide chemistry. rsc.orgperlego.com |

| 1901 | First organic nitroxide, this compound | O. Piloty & B. Schwerin | Opened the field of organic nitroxide chemistry. mdpi.comrsc.orgskku.edu |

| 1914 | First diaryl nitroxide | H. Wieland et al. | Expanded the structural diversity of known nitroxides. rsc.orgperlego.com |

| 1959 | Synthesis of TEMPO | Lebedev & Kazarnovskii | Introduced a highly stable and versatile nitroxide. rsc.orgperlego.com |

| 1961 | Synthesis of di-tert-butylnitroxide | Hoffmann & Henderson | Provided the first non-cyclic dialkyl nitroxide. rsc.org |

Electronic Structure and Magnetic Characterization of Porphyrexide

Fundamental Principles of Nitroxide Electronic Structure

The electronic structure of porphyrexide, as a nitroxide radical, is best understood through the complementary lenses of Valence Bond (VB) and Molecular Orbital (MO) theories. These frameworks provide a theoretical basis for the localization of the unpaired electron and the distribution of spin density across the molecule.

Valence Bond and Molecular Orbital Theoretical Frameworks

Molecular Orbital Theory offers a more detailed picture by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. In the case of this compound, the singly occupied molecular orbital (SOMO) is of particular importance as it houses the unpaired electron. Hückel Molecular Orbital (HMO) calculations have been employed to approximate the molecular orbital energy levels and the distribution of the unpaired electron. These calculations indicate that the SOMO is primarily composed of the p-orbitals of the nitrogen and oxygen atoms of the nitroxide moiety, with some delocalization onto the adjacent ring system. This delocalization is crucial in stabilizing the radical.

Unpaired Electron Localization and Spin Density Analysis

The distribution of the unpaired electron, or spin density, within the this compound molecule is not confined to a single atom but is spread across the nitroxide group and, to a lesser extent, the rest of the molecular framework. Electron Spin Resonance (ESR) spectroscopy is a powerful experimental technique used to probe this spin density distribution.

ESR studies of this compound in ethyl alcohol solutions have provided valuable insights. researchgate.net The observed hyperfine splitting in the ESR spectrum arises from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the nitrogen atoms. At a concentration of 0.05 M, a three-line spectrum is observed, which resolves into a nine-line spectrum upon dilution to 0.005 M. researchgate.net This increased resolution at lower concentrations is attributed to a decrease in intermolecular spin-spin interactions.

The analysis of the hyperfine coupling constants reveals that the spin density is significant on both nitrogen atoms of the nitroxide group. researchgate.net HMO calculations corroborate these experimental findings, showing a higher electron spin density on one nitrogen atom (N1) compared to the other (N2), but with a substantial density on both. researchgate.net This contradicts earlier assumptions that the unpaired electron is predominantly localized on a single nitrogen atom. researchgate.net

Table 1: ESR Spectral Parameters of this compound in Ethyl Alcohol at 298 K researchgate.net

| Concentration (M) | Extreme Hyperfine Splitting (Gauss) | g-value |

|---|---|---|

| 0.05 | 27.5 | 2.0050 |

| 0.005 | 24.3 | 2.0046 |

Data sourced from Acta Physica Polonica A. researchgate.net

Intrinsic Magnetic Properties

The presence of an unpaired electron endows this compound with paramagnetic properties, making it susceptible to external magnetic fields. The study of these properties provides further understanding of the electronic structure and intermolecular interactions.

Paramagnetism and Magnetic Susceptibility Investigations

For paramagnetic materials, the magnetic susceptibility is positive and its temperature dependence typically follows the Curie Law, which states that the susceptibility is inversely proportional to the temperature. libretexts.org Experimental determination of magnetic susceptibility, often carried out using techniques like the Gouy balance or a SQUID magnetometer, would provide quantitative information about the magnetic moment of this compound and could reveal details about any intermolecular magnetic interactions in the solid state.

Electron Spin Exchange Mechanisms in Solution and Solid States

Electron spin exchange is an interaction that occurs between paramagnetic centers, influencing the ESR spectral line shapes. In solutions of this compound, the rate of this exchange is dependent on the concentration of the radical. At higher concentrations (e.g., 0.05 M), the exchange interaction is significant, leading to a broadening of the ESR spectral lines and a simpler three-line pattern. researchgate.net This is a result of rapid spin exchange between this compound molecules during collisions in the solution.

Upon dilution to 0.005 M, the frequency of these collisions decreases, reducing the rate of electron spin exchange. This leads to a narrowing of the spectral lines and the resolution of a more complex nine-line hyperfine structure, revealing the interactions with multiple nitrogen nuclei. researchgate.net The observed changes in the ESR parameters, such as the hyperfine coupling constants and g-value with dilution, are also influenced by factors like the viscosity of the medium. researchgate.net

Information regarding the electron spin exchange mechanisms in the solid state for this compound is not extensively covered in the available literature. In the solid state, the molecules are in fixed positions, and spin exchange would be mediated through space or the crystal lattice. The nature and magnitude of this exchange would be highly dependent on the crystal packing and the intermolecular distances between the radical centers. Such interactions can lead to phenomena like magnetic ordering (ferromagnetic or antiferromagnetic coupling) at low temperatures. researchgate.net

Spectroscopic Investigations of Porphyrexide

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as porphyrexide. wikipedia.orglibretexts.orgnih.gov It provides information on the g-factor, hyperfine couplings, and spin relaxation processes, which are crucial for characterizing the radical. wikipedia.orglibretexts.orgnih.gov

Continuous Wave (CW) EPR Spectral Analysis

Continuous Wave (CW) EPR is a conventional and widely used method for recording EPR spectra. ethz.chmdpi.com In this technique, the sample is subjected to a constant frequency microwave irradiation while the external magnetic field is swept. ethz.ch

The interaction between the unpaired electron and magnetic nuclei in a molecule leads to hyperfine splitting in the EPR spectrum. illinois.edulibretexts.org For this compound in solution, the dominant hyperfine interaction is with the nitrogen nuclei.

In dilute solutions of this compound in ethyl alcohol (0.005 M), the EPR spectrum exhibits a well-resolved nine-line pattern. ifpan.edu.pl This arises from the hyperfine coupling of the unpaired electron with two inequivalent nitrogen nuclei. The isotropic hyperfine coupling constants, A₁ and A₂, have been determined from the analysis of these spectra. ifpan.edu.pl The larger coupling constant (A₁) is attributed to the nitrogen atom with higher electron spin density. ifpan.edu.pl The smaller coupling constant (A₂) is associated with the second nitrogen nucleus. ifpan.edu.pl

Detailed analysis of the EPR spectra of this compound solutions has yielded the following isotropic hyperfine coupling constants:

| Concentration (M) | Hyperfine Coupling Constant A₁ (Gauss) | Hyperfine Coupling Constant A₂ (Gauss) |

| 0.005 | 9.75 | 3.25 |

| 0.05 | 9.75 | - |

Data sourced from electron spin resonance studies of this compound solutions. ifpan.edu.pl

At a higher concentration (0.05 M), the finer splitting due to A₂ is not resolved, and a three-line spectrum is observed, corresponding to the interaction with the primary nitrogen nucleus. ifpan.edu.pl

The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron in its specific molecular environment. libretexts.org For this compound in an ethyl alcohol solution, the g-value has been determined from the center of the EPR spectrum. ifpan.edu.pl

The experimentally determined g-factors for this compound at different concentrations are presented below:

| Concentration (M) | g-Factor |

| 0.005 | 2.0046 |

| 0.05 | 2.0046 |

Data sourced from electron spin resonance studies of this compound solutions. ifpan.edu.pl

The g-value of this compound is consistent with that of other nitroxide radicals. oup.com

The resolution of the EPR spectrum of this compound is highly dependent on its concentration in solution. ifpan.edu.pl At a low concentration of 0.005 M in ethyl alcohol, the spectrum clearly shows a nine-line hyperfine structure. ifpan.edu.pl This indicates that the individual hyperfine interactions are well-resolved.

However, as the concentration increases to 0.05 M, the spectral lines broaden. ifpan.edu.pl This broadening obscures the smaller hyperfine splittings, resulting in a simpler three-line spectrum. ifpan.edu.pl The transition from a nine-line to a three-line spectrum is a direct consequence of concentration-dependent line broadening effects, where interactions between radical molecules become more significant at higher concentrations. ifpan.edu.pl

The linewidth of an EPR spectrum provides information about the spin relaxation processes and dynamics of the radical. illinois.edunih.gov In the case of this compound, the peak-to-peak linewidth of each hyperfine component has been measured. ifpan.edu.pl

The following table summarizes the linewidth data for this compound in ethyl alcohol:

| Concentration (M) | Peak-to-Peak Linewidth (ΔHpp) (Gauss) |

| 0.005 | 3.00 |

| 0.05 | 4.00 |

Data sourced from electron spin resonance studies of this compound solutions. ifpan.edu.pl

The increase in linewidth with concentration suggests that intermolecular interactions, such as spin exchange, contribute significantly to the relaxation mechanism at higher concentrations. ifpan.edu.pl The spin dynamics in this compound are also influenced by temperature, with changes in linewidth observed as a function of temperature. oup.com

Low-field EPR (LF-EPR) spectroscopy, operating at lower magnetic fields and frequencies, offers unique advantages for studying certain properties of paramagnetic species. novilet.eu LF-ESR spectra of this compound have been measured at 135 MHz. oup.com These studies have revealed a broadening of the g≈2 absorption line and the appearance of a g≈4 absorption line at temperatures below the maximum in magnetic susceptibility. oup.com The temperature dependence of the LF-ESR linewidth has also been investigated, providing further insights into the magnetic interactions and spin dynamics within the material. oup.com

Advanced Pulsed EPR Techniques and Methodological Developments

Pulsed EPR spectroscopy utilizes short, intense pulses of microwave radiation to manipulate electron spins and provides more detailed information than CW-EPR. ciqtekglobal.com It is particularly well-suited for studying transient species, spin-spin interactions, and dynamic parameters like relaxation times and distances. ciqtekglobal.com

Electron Spin Echo (ESE) spectroscopy is a foundational pulsed EPR technique. ciqtekglobal.com It is the pulsed EPR equivalent of a CW EPR spectrum, where the echo intensity is measured as a function of the magnetic field. researchgate.net The technique is based on applying a sequence of microwave pulses (e.g., a Hahn echo sequence) and detecting the resulting spin echo. researchgate.nettaylorfrancis.com ESE is valuable for studying the interactions between paramagnetic centers and their surrounding nuclei, a phenomenon known as electron spin echo envelope modulation (ESEEM). rsc.org This modulation can provide structural information about the environment of the paramagnetic species. rsc.org

Electron Nuclear Double Resonance (ENDOR) is a high-resolution technique that combines EPR and Nuclear Magnetic Resonance (NMR) to probe the molecular and electronic structure of paramagnetic species. wikipedia.orgresearchgate.net In an ENDOR experiment, an EPR signal is monitored while simultaneously irradiating the sample with radio frequency (RF) to induce NMR transitions. researchgate.netnih.gov This allows for the measurement of hyperfine interactions between the unpaired electron and nearby magnetic nuclei with much greater resolution than in a standard EPR spectrum. nih.gov

The technique can be performed in both continuous wave and pulsed modes. researchgate.net Pulsed ENDOR methods, such as Davies ENDOR and Mims ENDOR, are particularly powerful. copernicus.orglibretexts.org ENDOR spectroscopy is instrumental in identifying the types of nuclei in the vicinity of the unpaired electron, their distances, and the spin density distribution. wikipedia.org

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique specifically designed to measure the dipolar interaction between two electron spins, thereby determining the distance between them. researchgate.net This method is capable of measuring distances in the range of approximately 1.5 to 8 nanometers, and in some cases up to 10 nm. researchgate.netethz.ch

The standard DEER experiment utilizes a four-pulse sequence at an observer frequency to generate a refocused echo. nih.gov A separate "pump" pulse at a different frequency is applied to flip the spins of a second population of electrons. nih.gov This pump pulse introduces a phase shift in the observer spins' echo, and the modulation of the echo intensity as a function of the pump pulse timing provides the distance distribution between the two spin centers. nih.govcopernicus.org DEER is a powerful tool for studying the structure and conformational changes of molecules. researchgate.net

Table 2: Key Features of DEER Spectroscopy

| Feature | Description |

| Measurement | Distance distributions between two paramagnetic centers. |

| Distance Range | Typically 1.5 - 8 nm. researchgate.net |

| Technique | Four-pulse electron spin echo sequence with a pump pulse. nih.gov |

| Application | Structural analysis of biomacromolecules and synthetic systems. researchgate.netnih.gov |

A significant advancement in pulsed dipolar spectroscopy is the use of light to generate one of the paramagnetic centers. Laser-Induced Pulsed Dipolar EPR, specifically Light-Induced DEER (Li-DEER), is a variation of the conventional DEER technique. nih.govcopernicus.org In Li-DEER, a laser pulse is used to generate a photoexcited triplet state, such as that of a porphyrin, which then acts as one of the spin labels. nih.govarxiv.org

The experiment then proceeds similarly to a standard DEER measurement, determining the distance between the stable radical (like this compound) and the photo-induced triplet state. nih.gov This method benefits from the large electron spin polarization of the photoexcited triplet state, which can lead to higher sensitivity. nih.gov Li-DEER has been successfully applied to determine inter-spin distances in various systems, including hemeproteins. nih.gov The technique has been quantitatively compared to another light-induced method, Laser-Induced Magnetic Dipole (LaserIMD) spectroscopy, with findings indicating that the relative performance depends on the specific experimental conditions, such as the dipolar evolution time. arxiv.orguni-konstanz.de

Complementary Spectroscopic Methodologies in Radical Chemistry

While EPR is the most direct method for studying radicals, a combination of spectroscopic techniques often provides a more complete understanding. mdpi.com In radical chemistry, complementary methods are crucial for characterizing not just the radical itself but also its formation, reactions, and the structure of related non-radical species.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic precursors or related radical systems)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic molecules. In the context of stable radicals like this compound, NMR studies are typically performed on their diamagnetic precursors or on related radical systems to understand the distribution of unpaired electron spin density.

Proton NMR (¹H NMR) studies on powder samples of this compound have provided insight into its magnetic properties. In the temperature range of 3.0–30 K, the ¹H NMR spectra recorded at 35.0 MHz show two distinct absorption lines: a central unshifted line and another line shifted to a higher magnetic field. oup.com The magnitude of this shift is temperature-dependent, reaching its maximum near 7.6 K. oup.com The unshifted line corresponds closely to the resonance of a free proton. oup.com The presence and behavior of the shifted line are crucial for understanding the electron-spin distribution over the this compound ring, which has been estimated by combining proton NMR and electron spin resonance (ESR) data. oup.com

For related paramagnetic systems, such as metal complexes of aromatic macrocycles (e.g., porphyrins), NMR is instrumental in determining the pattern of spin delocalization. nih.gov The isotropic shifts observed in the NMR spectra of these paramagnetic complexes are used to quantify the amount and determine the sign of the spin density at each nucleus. nih.gov When the spin density on the macrocycle is significantly large, it may indicate the presence of a macrocycle radical. nih.gov The analysis of these hyperfine shifts helps in identifying the specific molecular orbitals involved in spin delocalization. nih.gov

In diamagnetic porphyrins, which can be considered precursors or structural relatives to certain radical systems, ¹H and ¹³C NMR are standard tools for characterization. researchgate.netresearchgate.net The chemical shifts provide information about the aromaticity and substitution patterns of the macrocycle. researchgate.net For instance, in diamagnetic metalloporphyrins, the chemical shift of the meso protons is sensitive to the oxidation state of the central metal ion. researchgate.net

Table 1: ¹H NMR Data for this compound Powder Sample

| Parameter | Observation | Temperature Range |

| Signal 1 | Central unshifted line | 3.0–30 K |

| Signal 2 | Line shifted to higher magnetic field | 3.0–30 K |

| Max. Shift | Largest shift observed in the vicinity of 7.6 K | 7.6 K |

| Data sourced from reference oup.com |

Optical Absorption Spectroscopy (UV-Vis) (for related radical systems or for assay development)

Optical Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for studying conjugated systems and radical species by measuring the absorption of ultraviolet and visible light. technologynetworks.comavantesusa.com While specific UV-Vis data for this compound is not detailed in the provided sources, the technique's application to related radical systems and for assay development is well-documented.

In related systems like porphyrins and metal-radical complexes, UV-Vis spectra are characterized by distinct absorption bands that provide electronic structure information. Porphyrin-related compounds exhibit an intense Soret band in the near-UV region (around 400-420 nm) and several weaker Q-bands in the visible region. researchgate.net The position and intensity of these bands are sensitive to the molecular structure, concentration, and environment. For example, incorporating porphyrin molecules into a Nafion membrane can cause a red-shift in the absorption peaks compared to their solution in toluene. researchgate.net

For metal-radical complexes, such as those involving imino nitroxide radicals (a class to which this compound belongs), UV-Vis spectra can reveal transitions characteristic of the radical moiety. In certain newly synthesized Ni(II) and Zn(II) complexes with a quinoxalinyl-substituted imino nitroxide radical, absorptions in the 307-313 nm range are attributed to the π → π* transition of the conjugated ONCN groups within the radical ligand. scirp.org

UV-Vis spectroscopy is also invaluable for assay development, allowing for the quantification of analytes and the monitoring of reactions. avantesusa.comijper.org By creating a calibration curve based on the Beer-Lambert law, the concentration of a substance can be determined by measuring its absorbance at a specific wavelength (λmax). technologynetworks.comijper.org This approach is applicable for developing assays to measure the concentration of radical species or to monitor their formation or scavenging in chemical or biological systems. mdpi.commdpi.com For instance, the generation of radical species upon light irradiation can be followed by observing changes in the UV-Vis absorption spectrum over time. researchgate.net

Table 2: Representative UV-Vis Absorption Maxima (λmax) for Related Systems

| Compound/System | λmax (nm) | Transition/Band | Source |

| FeTPP in Toluene | 415 | Soret Band | researchgate.net |

| FeTPP in Toluene | 502 | Q-Band | researchgate.net |

| Ni(II)-Imino Nitroxide Complex | ~313 | π → π* (ONCN group) | scirp.org |

| Zn(II)-Imino Nitroxide Complex | ~307 | π → π* (ONCN group) | scirp.org |

| TPP: Tetraphenylporphyrin |

Resonance Raman (rR) Spectroscopy (for related radical systems)

Resonance Raman (rR) spectroscopy is a specialized vibrational technique that provides enhanced sensitivity and selectivity for chromophores, which are light-absorbing moieties within a molecule. wikipedia.org By tuning the excitation laser wavelength to coincide with an electronic transition of the sample, the Raman signals of vibrations coupled to that transition are dramatically intensified. wikipedia.orgslideshare.net This makes rR an ideal tool for studying the vibrational modes of specific parts of large molecules, such as the radical center in a complex system. wikipedia.org

While specific rR studies on this compound were not found, the application of this technique to related radical and conjugated systems demonstrates its utility. For large π-conjugated systems like carotenoids, rR spectroscopy is particularly powerful. spectroscopyonline.com The extended π-electron system leads to strong absorption in the visible spectrum, creating resonance conditions that yield highly enhanced and detailed Raman spectra, which are sensitive to subtle structural changes. spectroscopyonline.com

In the study of metal complexes with conjugated ligands, such as ruthenium(II)-bisterpyridine systems, rR spectroscopy helps to localize the electronic excited state. researchgate.net The vibrations that are enhanced in the rR spectrum are those associated with the part of the molecule where the electronic transition is centered. This allows researchers to probe the degree of conjugation and the nature of the metal-ligand interactions. researchgate.net Similarly, for flavoproteins, which contain the heteroaromatic flavin ring system, Raman spectroscopy can reveal delicate differences in the π-electron distributions that are key to their catalytic function. nih.gov The selective enhancement in rR would allow for the detailed study of the flavin radical's vibrational structure within the complex protein environment.

The key advantage of rR spectroscopy is its ability to selectively probe the vibrational structure of a chromophoric radical site, even at low concentrations, without significant interference from the surrounding matrix or solvent. wikipedia.orgspectroscopyonline.com

Mössbauer Spectroscopy (for metal-radical complexes)

Mössbauer spectroscopy is a highly specific technique used to study nuclei of certain isotopes, most commonly ⁵⁷Fe. It is exceptionally sensitive to the local chemical environment of the iron nucleus, providing detailed information about its oxidation state, spin state, and the symmetry of its coordination sphere. This makes it a valuable tool for characterizing iron-containing metal-radical complexes.

In the context of systems related to this compound, Mössbauer spectroscopy has been applied to iron-porphyrin complexes. bibliotekanauki.pl For trivalent iron complexes with various porphyrin-like ligands, the Mössbauer spectra typically consist of a quadrupole doublet. The key parameters derived from these spectra are the isomer shift (δ) and the quadrupole splitting (ΔEQ). bibliotekanauki.plresearchgate.net

The isomer shift (δ) provides information about the s-electron density at the nucleus and is indicative of the iron's oxidation and spin states.

The quadrupole splitting (ΔEQ) arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, reflecting the symmetry of the electronic charge distribution and ligand arrangement around the iron atom. researchgate.net

Studies on Fe(III)-azaporphyrin complexes show that these parameters are temperature-dependent. bibliotekanauki.pl Asymmetry in the line broadening of the quadrupole doublet is often observed, which can be attributed to spin-spin and spin-lattice relaxation effects. The nature of this asymmetry and its temperature dependence can offer insights into the electronic structure, such as the mixing of spin states (e.g., S = 5/2 and S = 3/2) of the Fe(III) ion. bibliotekanauki.pl For low-spin iron(II) complexes, the isomer shift and quadrupole splitting values can be influenced by factors such as the nature of the outer-sphere anion, demonstrating the technique's sensitivity to the broader coordination environment. researchgate.net

Table 3: Representative Mössbauer Parameters for Iron-Porphyrin Related Complexes

| Complex Type | Isotope | Parameter | Typical Value Range (mm/s) | Information Provided |

| Low-Spin Iron(II) Complexes | ⁵⁷Fe | Isomer Shift (δ) | Varies | Oxidation and Spin State |

| Low-Spin Iron(II) Complexes | ⁵⁷Fe | Quadrupole Splitting (ΔEQ) | Varies | Symmetry of Coordination Site |

| Trivalent Iron-Porphyrins | ⁵⁷Fe | Isomer Shift (δ) | Varies | Oxidation and Spin State |

| Trivalent Iron-Porphyrins | ⁵⁷Fe | Quadrupole Splitting (ΔEQ) | Varies | Electronic Structure, Spin-State Mixing |

| Data sourced from references bibliotekanauki.plresearchgate.net |

Computational and Theoretical Studies of Porphyrexide and Nitroxides

Theoretical Analysis of Molecular Geometry and Conformational Dynamics

Theoretical methods are essential for predicting and understanding the three-dimensional arrangement of atoms in a molecule and how that structure can change over time. sigmaaldrich.comsolubilityofthings.com

For porphyrexide, early studies suggested a molecular framework that is "somewhat planar," a feature that distinguishes it from non-planar nitroxides like TANOL and influences its magnetic properties. oup.com This planarity facilitates the delocalization of the unpaired π-electron across the ring system, a key factor in its stability. oup.com

Modern computational techniques, primarily DFT, are used to perform geometry optimizations to find the lowest energy structure of a molecule. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For porphyrin systems, DFT has been used extensively to study how meso-substituents can induce deformations in the macrocycle's core. mdpi.com Molecular dynamics (MD) simulations, often built upon force fields derived from quantum calculations, can be used to study the conformational dynamics of molecules, revealing how different parts of the molecule move in relation to each other. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental "chemical fingerprints" to validate molecular structures. rsc.orgchemrxiv.org

For this compound and its derivatives, Electron Spin Resonance (ESR) spectroscopy is a primary characterization technique. Computational methods can predict ESR parameters like g-values and hyperfine coupling constants. The g-value for monochloro-porphyrexide in solution was determined to be 2.0060, consistent with other nitroxide radicals. oup.com Q-band ESR spectra of powdered samples reveal important details about the electronic environment; this compound shows a relatively symmetrical single line, whereas monochloro-porphyrexide displays a more complex spectrum with three distinct peaks, indicating a lower symmetry environment. oup.com The anisotropy in the hyperfine structure of this compound's ESR spectrum has also been a subject of study. acs.org

Furthermore, theoretical calculations can simulate vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.govrsc.org In the case of this compound, proton NMR studies have identified shifted absorption lines that provide information on the distribution of the unpaired electron's spin density. oup.com Time-dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis), which is critical for understanding the photochemistry of porphyrin-based systems. mdpi.comnih.gov

Table 2: Experimental Spectroscopic Data for this compound and Monochloro-porphyrexide

| Parameter | This compound | Monochloro-porphyrexide | Technique | Reference |

| Susceptibility Max. Temp. (Tm) | 7.6 K | 22.5 K | Magnetic Susceptibility | oup.com |

| g-value (in solution) | - | 2.0060 | ESR | oup.com |

| Powder ESR Linewidth (at 4.2 K) | ~10 G | 5.5 G | LF-ESR | oup.com |

| Powder ESR Spectrum (at RT) | Symmetrical single line | Three peaks | Q-Band ESR | oup.com |

Computational Assessment of Reactivity and Stability Profiles

The remarkable stability of this compound as a free radical is a direct consequence of its electronic structure. Computational methods provide quantitative insights into the factors governing this stability and can predict the molecule's reactivity. oup.com

The stability is primarily attributed to the delocalization of the unpaired electron within the π-system of the somewhat planar ring structure. oup.comgla.ac.uk In such nitroxides, the unpaired electron occupies a π orbital, and the N-O bond order is approximately 1.5, indicating a stable electronic arrangement that discourages dimerization. gla.ac.uk

Quantum chemical calculations can quantify reactivity through several descriptors:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of kinetic stability; a larger gap generally implies lower reactivity. ajol.info

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting regions of reactivity. ajol.info

Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, allowing for the precise identification of the most reactive atomic sites within the molecule. researchgate.net

By calculating these parameters, a detailed profile of this compound's stability and potential reaction pathways can be constructed, guiding further experimental work. ajol.inforesearchgate.net

Theoretical Studies of Photophysical Properties and Excited States

Theoretical and computational chemistry provides powerful tools to investigate the photophysical properties and complex excited-state dynamics of radical species like this compound and other nitroxides. These methods allow for the elucidation of electronic structures, transition energies, and the pathways for de-excitation, which are often difficult to probe experimentally. By employing a range of quantum mechanical methods, from density functional theory (DFT) to high-level multireference techniques, researchers can model the behavior of these molecules upon photoexcitation. Such studies are crucial for understanding the fundamental principles that govern their light-absorbing and emitting properties, which is essential for the rational design of new materials for applications in fields like optoelectronics and spintronics. nih.gov

Excitation Energies and Oscillator Strengths Calculations

The calculation of vertical excitation energies and their corresponding oscillator strengths is fundamental to predicting and interpreting the UV-Visible absorption spectra of molecules. For nitroxides and related compounds, methods like time-dependent density functional theory (TD-DFT) and second-order approximate coupled-cluster (CC2) are commonly employed. rsc.org These calculations provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions.

For instance, theoretical studies on porphyrin-related systems, which share structural motifs with this compound, have shown that TD-DFT calculations can predict excitation energies for the lowest triplet state with excellent agreement with experimental data. rsc.org However, for singlet excited states, the calculated energies can be higher than experimental values by 0.0–0.28 eV. rsc.org The choice of functional and basis set in these calculations is critical for accuracy. nih.gov

Computational studies on various molecules demonstrate the process of calculating these properties. For example, in 2-thiocytosine, a heterocyclic compound, the four lowest excited singlet states were characterized as having nSπ* and πSπ* character using MS-CASPT2 level of theory. researchgate.net The oscillator strength determines whether a transition is "bright" (high f-value) and will appear as a strong band in the absorption spectrum, or "dark" (low f-value). researchgate.net

Select a molecule to see its calculated photophysical data.

| State | Excitation Energy (eV) - TDDFT | Oscillator Strength (f) - TDDFT | Excitation Energy (eV) - CC2 | Oscillator Strength (f) - CC2 |

|---|

Data adapted from computational studies on porphyrins, which serve as models for understanding the photophysics of complex heterocyclic systems. rsc.org

Spin-Orbit and Non-Adiabatic Coupling Effects

De-excitation processes in photoexcited molecules are governed by couplings between different electronic states. Spin-orbit coupling (SOC) is a relativistic effect that enables transitions between states of different spin multiplicity, such as singlet-to-triplet intersystem crossing (ISC). nih.govmpg.de Non-adiabatic coupling (also known as vibronic coupling) facilitates radiationless transitions between states of the same spin multiplicity, i.e., internal conversion (IC). libretexts.orgq-chem.com

In organic radicals like nitroxides, the presence of an unpaired electron can significantly influence these couplings. diva-portal.org Theoretical calculations are essential to quantify these effects. SOC matrix elements (HSO) can be computed using semi-empirical methods like the intermediate neglect of differential overlap (INDO) or more rigorous ab initio approaches. rsc.org For porphyrinoids, calculations have shown that the SOC between the lowest singlet (S₀) and triplet (T₁) states can be strong in antiaromatic molecules, while it vanishes for aromatic ones. nih.govresearchgate.net This coupling is a key factor in determining the efficiency of ISC. nih.gov

Non-adiabatic coupling vectors describe the interaction between the electronic and nuclear motion and become particularly large near conical intersections, which are points of degeneracy between potential energy surfaces. q-chem.com These couplings drive ultrafast internal conversion processes. rsc.org

The table below presents calculated spin-orbit and non-adiabatic coupling matrix elements for porphyrin model systems between various electronic states.

| Molecule | Coupling States | Spin-Orbit Coupling (cm⁻¹) | Non-Adiabatic Coupling (cm⁻¹) |

| H₂P | S₁ ↔ T₁ | 0.25 | - |

| S₁ ↔ T₂ | 0.07 | - | |

| S₂ ↔ T₁ | 0.09 | - | |

| S₁ ↔ S₀ | - | 1350 | |

| T₁ ↔ S₀ | 0.31 | 1180 | |

| H₂TPP | S₁ ↔ T₁ | 0.18 | - |

| S₁ ↔ T₂ | 0.05 | - | |

| S₂ ↔ T₁ | 0.06 | - | |

| S₁ ↔ S₀ | - | 1520 | |

| T₁ ↔ S₀ | 0.22 | 1310 | |

| H₂TBP | S₁ ↔ T₁ | 0.15 | - |

| S₁ ↔ T₂ | 0.04 | - | |

| S₂ ↔ T₁ | 0.05 | - | |

| S₁ ↔ S₀ | - | 1680 | |

| T₁ ↔ S₀ | 0.19 | 1450 |

This table showcases representative calculated coupling values for model porphyrins to illustrate the magnitude of these effects. rsc.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms of Porphyrexide

Stability and Degradation Pathways of Nitroxides

The defining feature of Porphyrexide is its nitroxide radical, which exhibits remarkable stability compared to other free radicals. This stability is largely attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms. However, the reactivity and ultimate degradation of this compound are dictated by the chemical environment and the presence of other reactive species.

Nitroxides, including this compound, are known to participate in a variety of redox reactions. For instance, they can be reduced by agents such as ascorbic acid (Vitamin C). This reaction involves the donation of an electron from the ascorbic acid to the nitroxide radical, resulting in the formation of a hydroxylamine (B1172632) and the dehydroascorbic acid radical.

The stability of the nitroxide group is also influenced by the steric and electronic effects of the surrounding molecular structure. Bulky neighboring groups can shield the radical center, thereby enhancing its persistence.

Degradation of nitroxides can occur through several pathways, including thermal and photochemical routes. While specific data on the thermal and photochemical stability of this compound is not extensively detailed in publicly available literature, general principles of nitroxide chemistry suggest that high temperatures or exposure to ultraviolet radiation could lead to the decomposition of the radical, potentially through bond cleavage or reactions with solvent molecules.

Furthermore, the interaction of nitroxides with other radical species can lead to radical-radical recombination reactions. These processes can result in the formation of non-radical products, effectively terminating the radical chain. The specific products of such reactions would depend on the nature of the reacting radicals.

Advanced Academic Research Applications and Methodological Contributions of Porphyrexide

Application in Dynamic Nuclear Polarization (DNP) for Nuclear and Particle Physics

Dynamic Nuclear Polarization (DNP) is a technique used to enhance the nuclear polarization of a material far beyond its thermal equilibrium value. annualreviews.org This is achieved by transferring the high polarization of electron spins to the surrounding nuclear spins via microwave irradiation at low temperatures and high magnetic fields. worldscientific.com Porphyrexide was one of the first and most significant free radicals used to dope (B7801613) materials for these applications. cambridge.org

The development of effective polarized targets in the 1960s was a breakthrough for particle physics, and this compound was at the forefront of this advancement. cerncourier.com Scientists discovered that by dissolving this compound into hydrogen-rich, glass-forming organic liquids, they could create materials suitable for DNP. A landmark achievement was the successful polarization of a target consisting of a frozen mixture of butanol and water (with a small percentage of water) doped with this compound. cerncourier.comslideserve.com Other mixtures, such as glycerol (B35011) and water, were also successfully doped with this compound to create polarized targets. researchgate.net These materials offered a higher density of polarizable protons compared to the previously used lanthanum magnesium nitrate (B79036) (LMN) crystals. cerncourier.com

The use of this compound-doped organic materials led to significant improvements in achievable proton polarization. In 1969, a team at CERN achieved a proton polarization of around 40% in a butanol-water sample doped with this compound, cooled to 1 K in a 2.5 T magnetic field. cerncourier.comslideserve.com Subsequent research under different conditions further optimized these results. For instance, studies using glycerol-water mixtures doped with this compound reported high proton polarizations and long relaxation times at temperatures down to 0.28 K and magnetic fields between 1.96 and 2.94 T. researchgate.net The ability to achieve high polarization is critical for scattering experiments, as the experimental figure of merit is proportional to the square of the target polarization. worldscientific.com

Table 1: DNP Performance of this compound-Doped Materials

| Diamagnetic Material | Dopant | Magnetic Field (T) | Temperature (K) | Max. Proton Polarization (%) |

| Butanol-Water | This compound | 2.5 | 1.0 | ~40% cerncourier.comslideserve.com |

| Glycerol-Water (50:50) | This compound | 1.96 - 2.94 | 0.28 - 1.0 | High polarizations achieved researchgate.net |

| Butanol | This compound | 2.5 | 'Frozen Spin' | ~90% worldscientific.com |

This compound-doped materials proved highly suitable for use in "frozen spin" targets, a crucial technological advancement. cerncourier.comworldscientific.com The principle of the frozen spin target is based on the fact that nuclear spin-lattice relaxation times become extremely long (hours or even days) at very low temperatures (below 100 mK). annualreviews.orgworldscientific.com

The operational procedure involves:

Polarizing the material (e.g., butanol doped with this compound) via DNP in a high magnetic field (e.g., 2.5 T or 5 T) and at a relatively higher temperature (e.g., 0.3-1 K). annualreviews.orgslideserve.com

Once maximum polarization is achieved, the microwaves are turned off.

The target is then cooled to a much lower base temperature (e.g., ~50 mK) using a dilution refrigerator. annualreviews.orgcerncourier.com

At this ultra-low temperature, the high nuclear polarization is "frozen" due to the exceptionally long relaxation time. This allows the polarizing magnetic field to be reduced to a lower "holding field" (e.g., 0.3-0.4 T) or for the target to be moved out of the polarizing magnet altogether. annualreviews.orgcerncourier.com This provides much greater angular access for particle detectors in scattering experiments, which is a significant advantage over the continuous mode of operation that requires the large polarizing magnet to remain in place. worldscientific.com Butanol doped with this compound was used in such frozen spin targets, achieving proton polarizations near 90% with relaxation times of about 200 hours in the frozen spin mode. worldscientific.com

This compound as a Model Compound in Electron Spin Resonance (EPR) Research

Electron Spin Resonance (EPR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. uni-koeln.de As a stable free radical, this compound is an excellent model compound for EPR studies, facilitating research into fundamental magnetic resonance phenomena. cambridge.orgifpan.edu.pl

The EPR spectrum of a radical provides a wealth of information through its hyperfine structure, which arises from the interaction (coupling) between the unpaired electron and nearby magnetic nuclei. uni-koeln.de The EPR spectrum of this compound in dilute solution is a classic example used for demonstrating hyperfine structure analysis. ifpan.edu.pl

The spectrum is characterized by a complex pattern of lines resulting from the coupling of the unpaired electron with two inequivalent nitrogen nuclei (¹⁴N, with nuclear spin I=1). ifpan.edu.pl In a sufficiently dilute ethyl alcohol solution (e.g., 0.005 M), the spectrum resolves into nine distinct lines. This nine-line pattern can be precisely analyzed to determine the isotropic hyperfine coupling constants (A_iso) for each nitrogen nucleus. ifpan.edu.pl This well-defined structure makes this compound a benchmark system for understanding and teaching the principles of hyperfine interactions in EPR spectroscopy. ifpan.edu.placs.org

Table 2: Hyperfine Coupling Constants for this compound in Ethyl Alcohol

| Concentration | Parameter | Value | Reference |

| 0.005 M | Hyperfine Coupling (N₁) | 9.42 G | ifpan.edu.pl |

| 0.005 M | Hyperfine Coupling (N₂) | 4.71 G | ifpan.edu.pl |

| 0.005 M | g-value | 2.0046 | ifpan.edu.pl |

This compound is also instrumental in studying dynamic processes such as spin exchange and relaxation. Spin exchange is an interaction that occurs between paramagnetic centers when they collide in solution, leading to a broadening of the EPR spectral lines. nih.gov

This phenomenon is clearly observable in EPR studies of this compound at different concentrations. ifpan.edu.pl

At low concentrations (e.g., 0.005 M) , the nine-line hyperfine structure is well-resolved because the rate of collision between radical molecules is low.

At higher concentrations (e.g., 0.05 M) , the lines broaden significantly due to more frequent spin exchange interactions. The hyperfine splitting from the second nitrogen nucleus (which has a smaller coupling constant) is no longer resolved, and the spectrum collapses into a simpler three-line pattern. ifpan.edu.pl

By analyzing the changes in the EPR line shape and width as a function of concentration and temperature, researchers can extract quantitative information about the rates of spin exchange and the mechanisms of spin relaxation. nih.gov These studies are fundamental to understanding the dynamics of radicals in solution and the processes that govern polarization transfer in DNP experiments. cambridge.org

Broader Methodological Contributions of Nitroxide Spin Labels (exemplified by this compound's radical nature)

The stable free radical nature of nitroxides, including this compound, has led to their extensive use as spin labels and probes in various scientific disciplines. mdpi.com These compounds are invaluable tools in biophysics, molecular biology, and chemistry for elucidating molecular structure, dynamics, and microenvironments. mdpi.comnih.gov The unpaired electron in the nitroxide group gives rise to a characteristic Electron Paramagnetic Resonance (EPR) signal that is sensitive to the local environment. researchgate.netuni-halle.de this compound, as one of the earliest synthesized organic nitroxides, exemplifies the foundational characteristics that make this class of molecules so useful in advanced research methodologies. theses.frskku.edu

Site-Directed Spin Labeling (SDSL-EPR) in Macromolecular Structure and Dynamics

Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the structure and dynamics of macromolecules like proteins and nucleic acids. nih.govnih.govencyclopedia.pub This method involves the introduction of a stable nitroxide radical, or "spin label," at a specific site within the macromolecule. nih.govnih.govhi.is The subsequent analysis of the EPR spectrum of the spin label provides information about the local environment, including the mobility of the spin label, solvent accessibility, and distances between two spin labels. researchgate.netencyclopedia.pub

The process typically involves genetically introducing a reactive residue, such as cysteine, at the desired location in a protein. encyclopedia.pub This residue then reacts with a sulfhydryl-specific nitroxide reagent, covalently attaching the spin label. encyclopedia.pub For nucleic acids, spin labels can be incorporated during solid-phase synthesis or post-synthetically. hi.is The choice of nitroxide is crucial, and various structures based on piperidine, pyrrolidine, and isoindoline (B1297411) rings are commonly used. hi.isst-andrews.ac.uk The stability of these nitroxides is often enhanced by flanking methyl groups that protect the radical from chemical reactions. nih.govst-andrews.ac.uk

The EPR spectrum of a nitroxide is sensitive to its rotational motion. hi.is In a low-viscosity environment where the label tumbles rapidly, the spectrum consists of three sharp lines. srce.hr As the motion of the label becomes more restricted due to its attachment to a large macromolecule, the spectral lines broaden. hi.issrce.hr This line shape analysis provides insights into the local and global dynamics of the biomolecule on a timescale ranging from picoseconds to microseconds. researchgate.net

Furthermore, by introducing two spin labels at different sites, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER). nih.gov This provides crucial information for determining the tertiary and quaternary structures of proteins and their complexes. encyclopedia.pub The SDSL-EPR technique is not limited by the size of the macromolecule, making it a valuable tool for studying large and complex biological systems. nih.gov

Spin Probes for Microenvironment Characterization (e.g., microviscosity, micropolarity, local pH)

Nitroxide spin probes are small paramagnetic molecules that can be introduced into a system to report on the properties of their immediate surroundings. srce.hr Unlike spin labels, they are not covalently attached to a specific site but are distributed throughout the medium. srce.hr The EPR spectrum of a spin probe is highly sensitive to the microviscosity, micropolarity, and in some cases, the local pH of its environment. uni-halle.deucl.ac.bersc.org

Microviscosity: The rotational motion of a spin probe is influenced by the viscosity of its local environment. srce.hr In environments with low viscosity, the probe tumbles rapidly, resulting in a sharp, well-resolved EPR spectrum. srce.hr As the microviscosity increases, the tumbling rate of the probe decreases, leading to a broader and more asymmetric spectrum. srce.hr By analyzing the rotational correlation time (τc), which can be calculated from the EPR spectrum, a quantitative measure of the local microviscosity can be obtained. srce.hrucl.ac.be This has been applied to study the interior of micelles, polymers, and biological membranes. ucl.ac.be

Micropolarity: The polarity of the spin probe's environment affects the hyperfine splitting constant (aN), which is the distance between the lines in the EPR spectrum. ucl.ac.bersc.org In a polar environment like water, the aN value is larger than in a nonpolar, hydrophobic environment. rsc.org This allows for the determination of the local polarity within different regions of a self-assembled system or a biological membrane. ucl.ac.be

Local pH: Specialized nitroxide spin probes containing pH-sensitive functional groups can be used to measure the local pH. rsc.orgresearchgate.net The protonation or deprotonation of these groups causes a change in the electronic distribution of the nitroxide, which in turn alters the hyperfine splitting constant in the EPR spectrum. rsc.org By calibrating the spectral changes in buffer solutions of known pH, these probes can be used to determine the pH within various systems, such as the interior of drug delivery matrices. rsc.orgresearchgate.net

| Property Measured | Principle | Application Example |

| Microviscosity | Rotational motion of the spin probe is dependent on the local viscosity. | Characterizing the interior of polymeric micelles and liposomes. srce.hrucl.ac.be |

| Micropolarity | Hyperfine splitting constant (aN) of the spin probe is sensitive to the polarity of the environment. | Determining the hydrophobicity profile across a biological membrane. ucl.ac.bersc.org |

| Local pH | pH-sensitive groups on the spin probe alter the EPR spectrum upon protonation/deprotonation. | Measuring the internal pH of drug delivery systems. rsc.orgresearchgate.net |

Detection and Identification of Free Radicals in Chemical Systems

Nitroxides play a crucial role in the detection and identification of short-lived, highly reactive free radicals in chemical and biological systems through a technique called spin trapping. mdpi.come3s-conferences.org Most free radicals are too unstable to be detected directly by conventional EPR spectroscopy. e3s-conferences.org Spin trapping overcomes this limitation by using a "spin trap," typically a nitrone or a nitroso compound, which reacts with the transient radical to form a much more stable nitroxide radical adduct. e3s-conferences.orgwhiterose.ac.uk

The resulting stable nitroxide adduct has a characteristic EPR spectrum that provides information about the original trapped radical. e3s-conferences.org The hyperfine splitting constants of the adduct's spectrum are sensitive to the type of radical that was captured. e3s-conferences.org This allows for the identification of specific radical species, such as hydroxyl radicals (•OH) or superoxide (B77818) radicals (O2•−), which are important in various pathological and chemical processes. e3s-conferences.org

For instance, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a widely used spin trap for detecting hydroxyl and superoxide radicals. The EPR spectrum of the DMPO-OH adduct is distinct from that of the DMPO-OOH adduct, enabling the differentiation between these two reactive oxygen species.

In some cases, nitroxides themselves can act as scavengers of other radicals. tandfonline.com The reaction between a nitroxide and another radical can lead to a diamagnetic, EPR-silent product. tandfonline.com By monitoring the decay of the nitroxide's EPR signal, the presence and reactivity of other radical species in the system can be inferred. uni-halle.detandfonline.com This principle has been utilized in fluorescence-based detection methods where the conversion of a paramagnetic nitroxide to a diamagnetic product results in an increase in fluorescence intensity. tandfonline.com

Exploration in Catalysis Research

While the primary applications of this compound and related nitroxides are in the realm of spin labeling and probing, there is growing interest in the catalytic activity of porphyrin-based compounds and the role of radicals in catalysis. mdpi.comnih.gov Porphyrins, the macrocyclic structures to which this compound is related, are well-known for their catalytic roles in biological systems, most notably as the heme group in enzymes like cytochrome P-450. mdpi.com

Synthetic metalloporphyrins have been extensively studied as bioinspired catalysts for a variety of organic reactions, particularly oxidation reactions like epoxidation and hydroxylation. mdpi.com These reactions often proceed through high-valent metal-oxo intermediates, which can be considered radical species. The catalytic cycle of these enzymes involves electron transfer steps, highlighting the relevance of redox-active compounds.

Although direct catalytic applications of this compound itself are not widely reported, its stable radical nature is conceptually linked to catalytic processes involving single-electron transfer (SET). Organocatalysis involving radical intermediates is an emerging field. For example, the use of single-electron oxidants can generate transient radical species that can participate in various chemical transformations. jyu.fi

Q & A

Q. What ethical considerations arise when designing in vivo studies involving this compound derivatives?

Q. What systematic approaches ensure comprehensive literature reviews for this compound-related research?

- Methodological Answer : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Track citation networks via Web of Science. Document search strategies in PRISMA flowcharts. Differentiate primary data from reviews to avoid bias .

Key Methodological Considerations

- Data Contradiction Analysis : Tabulate experimental variables (e.g., solvent, temperature) and outcomes across studies to identify outliers. Apply Bradford Hill criteria for causality assessment .

- Experimental Reproducibility : Archive raw data (spectra, chromatograms) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.